N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a prolinamide moiety through a phenylsulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide typically involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(octyloxy)phenol.
Sulfonylation: The 4-(octyloxy)phenol is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine to yield 4-(octyloxy)phenyl phenyl sulfone.
Amidation: The final step involves the reaction of 4-(octyloxy)phenyl phenyl sulfone with proline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its sulfonamide moiety is known for its antibacterial and antifungal properties.
Industry: The compound can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can lead to various biochemical effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- N-[4-(butyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- N-[4-(hexyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
- N-[4-(decyloxy)phenyl]-1-(phenylsulfonyl)prolinamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length of the alkyl chain attached to the phenyl ring. This variation can influence the compound’s solubility, reactivity, and biological activity.
- Unique Properties: N-[4-(octyloxy)phenyl]-1-(phenylsulfonyl)prolinamide may exhibit unique properties due to the specific length of its octyl chain, which can affect its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C25H34N2O4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(4-octoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H34N2O4S/c1-2-3-4-5-6-10-20-31-22-17-15-21(16-18-22)26-25(28)24-14-11-19-27(24)32(29,30)23-12-8-7-9-13-23/h7-9,12-13,15-18,24H,2-6,10-11,14,19-20H2,1H3,(H,26,28) |
InChI Key |
HAVKFUJAFZKXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.